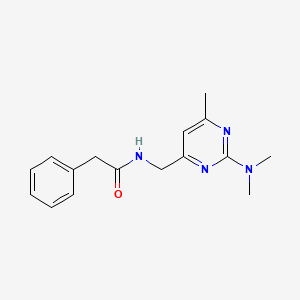
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide is a synthetic organic compound Its molecular structure features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a methyl group at the 6-position, linked through a methylene bridge to a phenylacetamide moiety
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n,n-dimethylglycine, have been found to target monomeric sarcosine oxidase .
Biochemical Pathways
Compounds with similar structures, such as n,n-dimethylglycine, are involved in several metabolic pathways, including glycine and serine metabolism, betaine metabolism, and methionine metabolism .
Pharmacokinetics
A compound with a similar structure, daca, was found to have a clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h, and a terminal half-life of 204±094 h .
Result of Action
Similar compounds have been found to have high activity against solid tumors in mice .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH and metal ions have been found to affect the properties of hydrogels based on N-[2-(dimethylaminoethyl)acrylamide] . .
Analyse Biochimique
Biochemical Properties
It is known that compounds with similar structures can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on similar compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, and can have effects on localization or accumulation
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide can be achieved through a multi-step process. One of the common synthetic routes involves the condensation of 2-chloro-6-methylpyrimidine with N,N-dimethylamine to form 2-(dimethylamino)-6-methylpyrimidine. This intermediate can then undergo a nucleophilic substitution reaction with benzylamine, followed by the introduction of the acetamide group through an amide formation reaction using phenylacetyl chloride under appropriate conditions. The reaction conditions typically involve the use of a suitable solvent such as dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to increase yield and efficiency. This method allows for better control of reaction parameters and scalability. Industrial processes might also incorporate automated systems for reagent addition, reaction monitoring, and product isolation to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide can undergo various chemical reactions including:
Oxidation: Potential oxidation at the methyl or phenyl groups.
Reduction: Reductive amination or reduction of the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution at the pyrimidine ring or phenyl group.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides (e.g., Cl-, Br-), organometallic reagents (e.g., Grignard reagents), acids, or bases.
Major Products Formed:
Oxidation may yield compounds with hydroxyl or carboxyl groups.
Reduction can lead to amines or alcohols.
Substitution reactions can introduce various functional groups depending on the reagents used.
Applications De Recherche Scientifique
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules in medicinal chemistry and organic synthesis.
Biology: Investigated for its potential as a pharmacophore in drug discovery, especially for targeting specific biological pathways or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings with enhanced chemical resistance or functionality.
Comparaison Avec Des Composés Similaires
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide can be compared with similar compounds such as:
N-(2-(dimethylamino)pyrimidin-4-yl)-2-phenylacetamide: Lacks the methyl group at the 6-position.
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylpropanamide: Has an additional methyl group in the acetamide moiety.
N-(2-(methylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide: Features a methylamino group instead of dimethylamino.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring and its potential to interact with a diverse range of biological targets, which can be tailored for specific applications in research and industry.
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-9-14(19-16(18-12)20(2)3)11-17-15(21)10-13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEFGGXBMJIRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
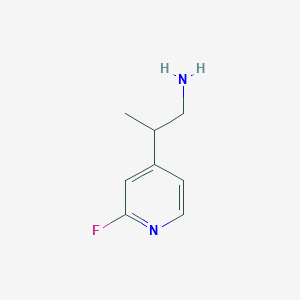
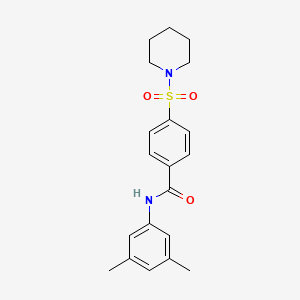
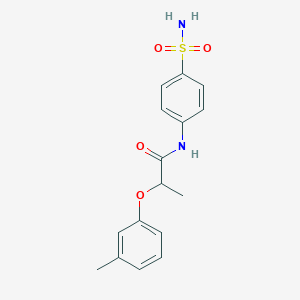
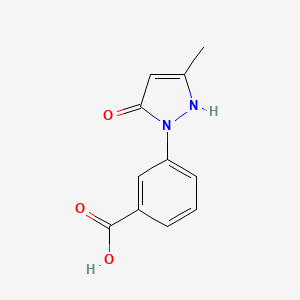
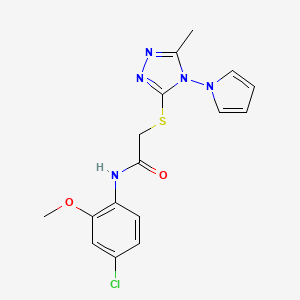
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2851190.png)
![N-(butan-2-yl)-1-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2851192.png)

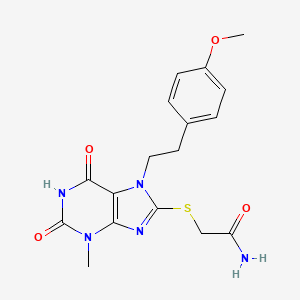
![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2851198.png)
![2-[2-acetyl-6-(trifluoromethyl)phenoxy]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2851199.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)
![2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2851202.png)

